Mifepristone

Catalog No.
S548695
CAS No.
84371-65-3
M.F
C29H35NO2
M. Wt
429.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mifepristone

CAS Number

84371-65-3

Product Name

Mifepristone

IUPAC Name

(11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25-,26?,28+,29+/m1/s1

InChI Key

VKHAHZOOUSRJNA-GCNJZUOMSA-N

SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Solubility

Poorly soluble
Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether.
In water, 5.0X10-2 mg/L at 25 °C /Estimated/
3.36e-03 g/L
7 [ug/mL]

Synonyms

Mifégyne, Mifegyne, Mifeprex, Mifepristone, R 38486, R-38486, R38486, RU 38486, RU 486, RU-38486, RU-486, RU38486, RU486, ZK 98296, ZK-98296, ZK98296

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O

Description

The exact mass of the compound Mifepristone is 429.26678 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as poorly solublevery soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether.in water, 5.0x10-2 mg/l at 25 °c /estimated/3.36e-03 g/l7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759862. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mifepristone, also known as RU-486, is a medication with a wide range of potential therapeutic applications beyond its most well-known use in medication abortion. Since its discovery in the early 1980s, researchers have been exploring its use in various areas of women's health and beyond []. Here's a closer look at some of the ongoing scientific investigations:

Mifepristone for Pregnancy-Related Conditions

  • Management of Labor

    Mifepristone may play a role in ripening the cervix before labor induction or Cesarean section. Studies suggest it could be a safe and effective alternative to other methods currently used [].

  • Emergency Contraception

    Research is ongoing to explore the use of mifepristone as a more effective form of emergency contraception compared to traditional methods like levonorgestrel (Plan B).

Mifepristone for Other Conditions

  • Endometriosis

    Mifepristone's anti-progesterone properties hold promise in managing endometriosis, a condition where endometrial tissue grows outside the uterus. Studies have shown its effectiveness in reducing pain and endometriosis lesions [].

  • Cancer Treatment

    Mifepristone's ability to block progesterone receptors makes it a potential candidate for treating progesterone-receptor positive cancers, such as some endometrial cancers.

  • Other Diseases

    Researchers are also investigating the use of mifepristone in conditions like Cushing's syndrome and uterine fibroids. While preliminary results are encouraging, further research is needed to determine its long-term efficacy and safety in these areas [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Yellow powde

XLogP3

3.8

Exact Mass

429.26678

LogP

4.5
log Kow = 5.4 /Estimated/
4.5

Appearance

Solid powder

Melting Point

191-196 °C
150 °C
191-196°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

320T6RNW1F

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.81%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (28.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (98.31%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (27.12%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the medical termination of intrauterine pregnancy through 49 days' pregnancy. Also indicated to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous Cushing's syndrome who have type 2 diabetes mellitus or glucose intolerance and are not candidates for surgery or have had unsuccessful surgery.
FDA Label
Treatment of endometriosis
Treatment of hypercortisolism (Cushing's syndrome) of endogenous origin
Treatment of leiomyoma of uterus
Medical Abortion

Livertox Summary

Mifepristone, also known as RU-486, is a potent synthetic steroidal antiprogesterone which is used as a single dose in combination with misoprostol, a prostaglandin analogue, to induce medical abortion. Mifepristone with misoprostol have not been associated with serum enzyme elevations or with clinically apparent liver injury.
Mifepristone alone, without misoprostol, is also approved as therapy of Cushing syndrome where it is given in a higher dose and for extended periods. Long term higher doses of mifepristone have been linked to a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Pregnancy Termination Agents

Therapeutic Uses

Abortifacient Agents, Steroidal; Contraceptives, Oral, Synthetic; Contraceptives, Postcoital, Synthetic; Hormone Antagonists; Luteolytic Agents; Menstruation-Inducing Agents
Mifepristone is indicated in combination with misoprostol for the medical termination of intrauterine pregnancy of 49 days duration or less. /Included in US product labeling/

Pharmacology

Mifepristone is a synthetic steroid with antiprogestational effects indicated for the medical termination of intrauterine pregnancy through 49 days' pregnancy. Doses of 1 mg/kg or greater of mifepristone have been shown to antagonize the endometrial and myometrial effects of progesterone in women. During pregnancy, the compound sensitizes the myometrium to the contraction-inducing activity of prostaglandins. Mifepristone also exhibits antiglucocorticoid and weak antiandrogenic activity. The activity of the glucocorticoid dexamethasone in rats was inhibited following doses of 10 to 25 mg/kg of mifepristone. Doses of 4.5 mg/kg or greater in human beings resulted in a compensatory elevation of adrenocorticotropic hormone (ACTH) and cortisol.
Mifepristone is a derivative of the synthetic progestin norethindrone with antiprogesterone activity. Mifepristone competitively binds to the progesterone receptor, resulting in inhibition of the effects of endogenous or exogenous progesterone. This agent also exhibits antiglucocorticoid and weak antiandrogenic activities.

MeSH Pharmacological Classification

Contraceptives, Oral, Synthetic

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XB - Progesterone receptor modulators
G03XB01 - Mifepristone

Mechanism of Action

The anti-progestational activity of mifepristone results from competitive interaction with progesterone at progesterone-receptor sites. Based on studies with various oral doses in several animal species (mouse, rat, rabbit and monkey), the compound inhibits the activity of endogenous or exogenous progesterone. The termination of pregnancy results. In the treatment of Cushing's syndrome, Mifepristone blocks the binding of cortisol to its receptor. It does not decrease cortisol production but reduces the effects of excess cortisol, such as high blood sugar levels.
Mifepristone competitively inhibits the actions of progesterone at progesterone-receptor sites, resulting in termination of pregnancy.The combination of mifepristone and misoprostol causes expulsion of the products of conception through decidual necrosis, myometrial contractions, and cervical softening.
When administered in the early stages of pregnancy, mifepristone causes decidual breakdown by blockade of uterine progesterone receptors. This leads to detachment of the blastocyte, which decreases hCG production. This in turn causes a decrease in progesterone secretion from the corpus luteum, which further accentuates decidual breakdown. Decreased endogenous progesterone coupled with blockade of progesterone receptors in the uterus increases prostaglandin levels and sensitizes the myometrium to the contractile actions of prostaglandins.
In addition, mifepristone promotes uterine contractions and softening of the cervix and sensitizes the myometrium to effects of prostaglandins (e.g., misoprostol) that stimulate uterine contraction and expulsion of the products of conception. In the absence of progesterone, mifepristone acts as a partial progestin agonist. At dosages higher than those used for termination of pregnancy, mifepristone also exhibits antiglucocorticoid activity. The drug also has been shown to have weak antiandrogenic activity.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

8.0X10-14 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

84371-65-3

Wikipedia

Mifepristone

FDA Medication Guides

Korlym
Mifepristone
TABLET;ORAL
CORCEPT THERAP
11/05/2019
Mifeprex
TABLET; ORAL
DANCO LABS LLC
05/14/2021

Drug Warnings

Confirmed or suspected ectopic pregnancy, undiagnosed adnexal mass, or IUD currently in place. Chronic adrenal failure or concurrent long-term corticosteroid therapy. Known hypersensitivity to mifepristone, misoprostol, or other prostaglandins. Hemorrhagic disorders, inherited porphyrias, or concurrent anticoagulant therapy.
Vaginal bleeding that is heavier than associated with a normal menses occurs in almost all women receiving mifepristone and misoprostol. Based on clinical studies, bleeding or spotting should be expected for an average of 9-16 days. ... Excessive bleeding may require treatment with vasoconstrictors, saline infusions, and/or blood transfusions or curettage.
Severe vaginal bleeding may occur following spontaneous, surgical, or medical abortion (including following mifepristone administration). Prolonged heavy vaginal bleeding (i.e. soaking through 2 thick full-size sanitary pads per hour for 2 consecutive hours) may be a sign of incomplete abortion or other complications, and prompt medical or surgical intervention maybe required to prevent the development of hypovolemic shock. Patients should be advised to seek immediate medical attention if prolonged heavy vaginal bleeding or syncope occurs following mifepristone administration.
Serious bacterial infections (including very rare cases of fatal septic shock) have been reported following mifepristone administration; a causal relationship to the mifepristone-misoprostol regimen has not been established. Clinicians should consider the possibility of infection if sustained fever (temperature of 38 degrees C or higher persisting for more than 4 hours), severe abdominal pain, or pelvic tenderness occurs within several days of medical abortion. Atypical presentations of serious infection and sepsis (i.e., presence of significant leukocytosis, tachycardia, or hemoconcentration without fever, severe abdominal pain, pelvic tenderness) may also occur.
For more Drug Warnings (Complete) data for MIFEPRISTONE (14 total), please visit the HSDB record page.

Biological Half Life

18 hours
Terminal: 18 hours; begins slowly and becomes more rapid with time.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: J.G. Teutsch et al., EP 57115; eidem, US 4386085 (1982, 1983 both to Roussel-UCLAF)

General Manufacturing Information

Commercially available mifepristone must be obtained through a restricted distribution program. Clinicians in institutions must sign a prescriber's agreement form before ordering the drug from the distributor or prescribing the drug; the drug is not available through pharmacies.
Progesterone receptor antagonist with partial agonist activity.
Information available in 2005 indicated that Mifepristone was used in the manufacture of pharmaceutical preparations in the following countries: Denmark, Finland, France, Germany, India, Indonesia, Israel, Norway, Russian Federation, Spain, Sweden, Switzerland, United Kingdom, United States (1,2)

Interactions

Excessive bleeding may occur with concomitant use of anticoagulant therapy and mifepristone.

Dates

Modify: 2023-08-15
1: Cossu G, Levivier M, Daniel RT, Messerer M. The Role of Mifepristone in Meningiomas Management: A Systematic Review of the Literature. Biomed Res Int. 2015;2015:267831. doi: 10.1155/2015/267831. Epub 2015 Jun 3. Review. PubMed PMID: 26146614; PubMed Central PMCID: PMC4469754.
2: Grossman D, White K, Harris L, Reeves M, Blumenthal PD, Winikoff B, Grimes DA. Continuing pregnancy after mifepristone and "reversal" of first-trimester medical abortion: a systematic review. Contraception. 2015 Jun 7. pii: S0010-7824(15)00226-7. doi: 10.1016/j.contraception.2015.06.001. [Epub ahead of print] Review. PubMed PMID: 26057457.
3: Chen J, Wang J, Shao J, Gao Y, Xu J, Yu S, Liu Z, Jia L. The unique pharmacological characteristics of mifepristone (RU486): from terminating pregnancy to preventing cancer metastasis. Med Res Rev. 2014 Sep;34(5):979-1000. doi: 10.1002/med.21311. Epub 2014 Mar 1. Review. PubMed PMID: 24585714.
4: Kakade AS, Kulkarni YS. Mifepristone: current knowledge and emerging prospects. J Indian Med Assoc. 2014 Jan;112(1):36-40. Review. PubMed PMID: 25935948.
5: Sun Y, Fang M, Davies H, Hu Z. Mifepristone: a potential clinical agent based on its anti-progesterone and anti-glucocorticoid properties. Gynecol Endocrinol. 2014 Mar;30(3):169-73. doi: 10.3109/09513590.2013.856410. Epub 2013 Nov 11. Review. PubMed PMID: 24205903.
6: Howland RH. Mifepristone as a therapeutic agent in psychiatry. J Psychosoc Nurs Ment Health Serv. 2013 Jun;51(6):11-4. Review. PubMed PMID: 23814820.
7: Shaw KA, Topp NJ, Shaw JG, Blumenthal PD. Mifepristone-misoprostol dosing interval and effect on induction abortion times: a systematic review. Obstet Gynecol. 2013 Jun;121(6):1335-47. doi: 10.1097/AOG.0b013e3182932f37. Review. PubMed PMID: 23812471.
8: Morgan FH, Laufgraben MJ. Mifepristone for management of Cushing's syndrome. Pharmacotherapy. 2013 Mar;33(3):319-29. doi: 10.1002/phar.1202. Epub 2013 Feb 21. Review. PubMed PMID: 23436494.
9: Fleseriu M, Molitch ME, Gross C, Schteingart DE, Vaughan TB 3rd, Biller BM. A new therapeutic approach in the medical treatment of Cushing's syndrome: glucocorticoid receptor blockade with mifepristone. Endocr Pract. 2013 Mar-Apr;19(2):313-26. doi: 10.4158/EP12149.RA. Review. PubMed PMID: 23337135.
10: Carmichael JD, Fleseriu M. Mifepristone: is there a place in the treatment of Cushing's disease? Endocrine. 2013 Aug;44(1):20-32. doi: 10.1007/s12020-012-9846-1. Epub 2012 Nov 29. Review. PubMed PMID: 23192246.
11: Raymond EG, Shannon C, Weaver MA, Winikoff B. First-trimester medical abortion with mifepristone 200 mg and misoprostol: a systematic review. Contraception. 2013 Jan;87(1):26-37. doi: 10.1016/j.contraception.2012.06.011. Epub 2012 Aug 13. Review. PubMed PMID: 22898359.
12: Tristan M, Orozco LJ, Steed A, Ramírez-Morera A, Stone P. Mifepristone for uterine fibroids. Cochrane Database Syst Rev. 2012 Aug 15;8:CD007687. doi: 10.1002/14651858.CD007687.pub2. Review. PubMed PMID: 22895965.
13: Gómez García MT, Aguarón Benitez G, Barberá Belda B, Callejón Rodríguez C, González Merlo G. Medical therapy (methotrexate and mifepristone) alone or in combination with another type of therapy for the management of cervical or interstitial ectopic pregnancy. Eur J Obstet Gynecol Reprod Biol. 2012 Nov;165(1):77-81. doi: 10.1016/j.ejogrb.2012.06.024. Epub 2012 Jul 7. Review. PubMed PMID: 22771188.
14: Castinetti F, Brue T, Conte-Devolx B. The use of the glucocorticoid receptor antagonist mifepristone in Cushing's syndrome. Curr Opin Endocrinol Diabetes Obes. 2012 Aug;19(4):295-9. doi: 10.1097/MED.0b013e32835430bf. Review. PubMed PMID: 22543346.
15: Hou SP, Fang AH, Chen QF, Huang YM, Chen OJ, Cheng LN. Termination of second-trimester pregnancy by mifepristone combined with misoprostol versus intra-amniotic injection of ethacridine lactate (Rivanol®): a systematic review of Chinese trials. Contraception. 2011 Sep;84(3):214-23. doi: 10.1016/j.contraception.2011.01.018. Epub 2011 Mar 11. Review. PubMed PMID: 21843683.
16: Chen QJ, Hou SP, Meads C, Huang YM, Hong QQ, Zhu HP, Cheng LN; EBM-CONNECT Collaboration. Mifepristone in combination with prostaglandins for termination of 10-16 weeks' gestation: a systematic review. Eur J Obstet Gynecol Reprod Biol. 2011 Dec;159(2):247-54. doi: 10.1016/j.ejogrb.2011.06.034. Epub 2011 Jul 8. Review. PubMed PMID: 21741747.
17: Guo SW, Liu M, Shen F, Liu X. Use of mifepristone to treat endometriosis: a review of clinical trials and trial-like studies conducted in China. Womens Health (Lond Engl). 2011 Jan;7(1):51-70. doi: 10.2217/whe.10.79. Review. PubMed PMID: 21175391.
18: Spitz IM. Mifepristone: where do we come from and where are we going? Clinical development over a quarter of a century. Contraception. 2010 Nov;82(5):442-52. doi: 10.1016/j.contraception.2009.12.012. Epub 2010 Feb 1. Review. PubMed PMID: 20933118.
19: Wedisinghe L, Elsandabesee D. Flexible mifepristone and misoprostol administration interval for first-trimester medical termination. Contraception. 2010 Apr;81(4):269-74. doi: 10.1016/j.contraception.2009.09.007. Epub 2009 Oct 29. Review. PubMed PMID: 20227541.
20: Im A, Appleman LJ. Mifepristone: pharmacology and clinical impact in reproductive medicine, endocrinology and oncology. Expert Opin Pharmacother. 2010 Feb;11(3):481-8. doi: 10.1517/14656560903535880. Review. PubMed PMID: 20102310.

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